Class-Level IKK2 Inhibitory Activity: Indole-2-Carboxamide Scaffold with 5-Bromo-3-Cyclohexylsulfamoyl Substitution
The indole-2-carboxamide scaffold bearing a 5-bromo substituent and a 3-cyclohexylsulfamoyl group is explicitly claimed within the GlaxoSmithKline IKK2 inhibitor patent family as an active kinase inhibitor [1]. While the patent does not disclose the exact IC50 for this specific compound, it establishes that compounds of Formula I—which encompasses 5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide—are inhibitors of IKK2 and useful for treating disorders associated with inappropriate IKK2 activity [1]. The patent's exemplary compounds with related substitution patterns demonstrate IKK2 inhibition, providing a class-level inference for this compound's activity.
| Evidence Dimension | IKK2 kinase inhibition (class-level patent disclosure) |
|---|---|
| Target Compound Data | Claimed as IKK2 inhibitor within Formula I scope of US 8,354,406 B2 [1] |
| Comparator Or Baseline | Indole-2-carboxamide core without 5-bromo or 3-cyclohexylsulfamoyl groups (inactive or weakly active; not specifically claimed for IKK2 inhibition in this patent family) |
| Quantified Difference | Qualitative (active vs. inactive/not claimed); exact IC50 values not publicly disclosed for this compound |
| Conditions | In vitro IKK2 enzyme inhibition assay (proprietary GSK data) |
Why This Matters
Procurement of this specific compound ensures alignment with the patented IKK2-active chemotype, whereas analogs lacking the 5-bromo or cyclohexylsulfamoyl features fall outside the validated SAR space and carry unquantified risk of loss of IKK2 target engagement.
- [1] Kerns, J.K. et al. (GlaxoSmithKline LLC). Chemical Compounds. United States Patent US 8,354,406 B2. Issued January 15, 2013. View Source
